Linker Length Impact: Butyl vs. Ethyl Chain in o-Chlorophenyl Piperazine Oxalates
The four-carbon butyl linker in the target compound (23904-90-7) is predicted to confer significantly higher lipophilicity and metabolic stability compared to its two-carbon ethyl-linked analog, CAS 23904-89-4 [1]. This difference in clogP directly affects membrane permeability and off-target binding rates, a critical parameter in antihistaminic and calcium antagonistic piperazine series where linker length is a key driver of potency and duration of action [2].
| Evidence Dimension | Calculated lipophilicity (clogP) and structural feature |
|---|---|
| Target Compound Data | Butyl linker (4 carbon atoms); predicted higher lipophilicity |
| Comparator Or Baseline | CAS 23904-89-4 (ethyl linker, 2 carbon atoms); predicted lower lipophilicity |
| Quantified Difference | No experimental clogP values are publicly available for direct comparison; difference is inferred from established medicinal chemistry principles in congeneric series. |
| Conditions | In silico prediction based on structure; relevant to in vitro membrane permeability assays. |
Why This Matters
For researchers requiring a longer-acting, more lipophilic probe, the butyl-linked variant is the structurally logical choice over the ethyl-linked analog.
- [1] Justia Patents. (n.d.). Diarylalkyl piperazine derivatives... U.S. Patent No. 4,933,346. (Describes the impact of alkyl chain length on biological activity in a related class). View Source
- [2] Ube Industries, Ltd. (1990). Piperidine and piperazine derivatives... U.S. Patent No. 4,929,618. (General formula encompasses alkyl chain variations and their use as antihistamines). View Source
